Bis(pyridin-1-ium-1-yl)iodanuide

Description

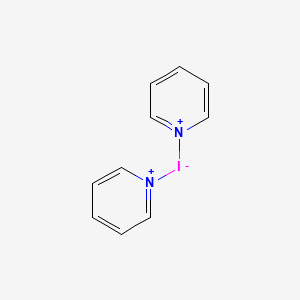

Bis(pyridin-1-ium-1-yl)iodanuide is a cationic iodine complex featuring two pyridinium ligands coordinated to a central iodine atom in a -1 oxidation state. The compound belongs to the iodonium salt family, characterized by hypervalent iodine centers stabilized by electron-donating groups. Its structure comprises two planar pyridinium rings symmetrically bonded to the iodine atom, forming a linear geometry.

Properties

Molecular Formula |

C10H10IN2+ |

|---|---|

Molecular Weight |

285.10 g/mol |

IUPAC Name |

1-pyridin-1-ium-1-yliodanuidylpyridin-1-ium |

InChI |

InChI=1S/C10H10IN2/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H/q+1 |

InChI Key |

BQYJZRLZAKJMMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C=C1)[I-][N+]2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(pyridin-1-ium-1-yl)iodanuide can be prepared by reacting iodine with pyridine in the presence of silver tetrafluoroborate supported on silica gel . The reaction conditions typically involve:

Reactants: Iodine, pyridine, and silver tetrafluoroborate.

Solvent: Silica gel.

Temperature: Room temperature.

Reaction Time: Several hours until the reaction is complete.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Reactors: To accommodate the increased volume of reactants.

Controlled Environment: To ensure consistent quality and yield.

Purification Steps: Including filtration and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Bis(pyridin-1-ium-1-yl)iodanuide undergoes various types of chemical reactions, including:

Oxidation: It acts as a mild oxidizing agent.

Substitution: It is used for the selective iodination of phenolic groups.

Common Reagents and Conditions:

Oxidation Reactions: Typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution Reactions: Involve the use of this compound in the presence of a suitable solvent like acetonitrile.

Major Products:

Oxidation Products: Include iodinated phenolic compounds.

Substitution Products: Include selectively iodinated organic molecules.

Scientific Research Applications

Bis(pyridin-1-ium-1-yl)iodanuide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent for selective iodination and oxidation reactions.

Biology: Employed in the synthesis of iodinated biomolecules.

Medicine: Utilized in the development of iodinated pharmaceuticals.

Industry: Applied in the production of iodinated compounds for various industrial processes.

Mechanism of Action

The mechanism of action of Bis(pyridin-1-ium-1-yl)iodanuide involves the transfer of iodine to the target molecule. The molecular targets include phenolic groups in organic molecules. The pathways involved in this process include:

Iodine Transfer: The iodine atom is transferred from this compound to the phenolic group.

Formation of Iodinated Product: The phenolic group is selectively iodinated, resulting in the formation of the desired product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(2,4,6-trimethylpyridin-1-ium-1-yl)iodanuide

This methyl-substituted analog (C₁₆H₂₂IN₂, MW 369.27 g/mol) shares the core iodonium structure but includes methyl groups at the 2, 4, and 6 positions of the pyridinium rings. Key differences include:

- Molecular Weight and Substituents: Methyl groups increase molecular weight by ~86 g/mol compared to the non-methylated parent compound (hypothetical MW ~283.11 g/mol for C₁₀H₁₀IN₂).

- Solubility : The trimethyl derivative exhibits enhanced solubility in organic solvents (e.g., DMF, acetonitrile) due to increased hydrophobicity from methyl groups .

Cobalt(II) Coordination Polymer with Pyridinium-Based Ligands

The cobalt complex described in ([Co(C₃₄H₃₄N₄O₁₀)], MW 761.64 g/mol) incorporates pyridinium-acetate ligands but differs fundamentally in structure and application:

- Coordination Geometry : The Co(II) ion adopts a distorted octahedral geometry, contrasting with the linear geometry of iodanuide salts.

- Functionality : This complex forms 1D coordination polymers stabilized by hydrogen bonding and π-π interactions, enabling applications in porous materials or catalysis .

- Solubility : Lower solubility in common solvents compared to iodanuide salts due to its polymeric nature.

Other Iodonium Salts

These typically exhibit:

- Higher Reactivity : Due to stronger electron-withdrawing counterions (e.g., triflate).

- Broader Applications : Used as photoinitiators or arylating agents in cross-coupling reactions.

Comparative Data Table

*Hypothetical data inferred from structural analogs.

Research Findings and Trends

- Substituent Effects : Methyl groups on pyridinium ligands enhance steric protection and solubility but reduce electrophilicity at the iodine center compared to unsubstituted analogs .

- Structural Versatility : Pyridinium-based iodanuides can be tailored for specific reactivity by modifying counterions (e.g., PF₆⁻ vs. BF₄⁻) or ligand substituents.

- Crystallographic Insights : Tools like SHELXL and SHELXS (–3) are critical for resolving hypervalent iodine geometries and coordination polymer networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.